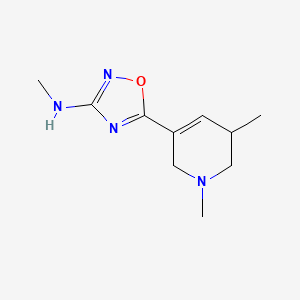
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the pyridine and oxadiazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the methyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring, leading to the formation of different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, compounds containing oxadiazole rings are often studied for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.
Industry
In the industry, these compounds may be used in the development of new materials, such as polymers and coatings, due to their stability and unique properties.
Mecanismo De Acción
The mechanism of action of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” would depend on its specific application. Generally, compounds with oxadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-thiadiazol-3-amine: Similar structure but with a sulfur atom in place of the oxygen in the oxadiazole ring.
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-triazol-3-amine: Similar structure but with a nitrogen atom in place of the oxygen in the oxadiazole ring.
Uniqueness
The uniqueness of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C10H16N4O/c1-7-4-8(6-14(3)5-7)9-12-10(11-2)13-15-9/h4,7H,5-6H2,1-3H3,(H,11,13) |
Clave InChI |
BTVWOSCFZOZFSV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(=C1)C2=NC(=NO2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















